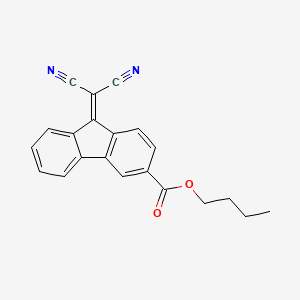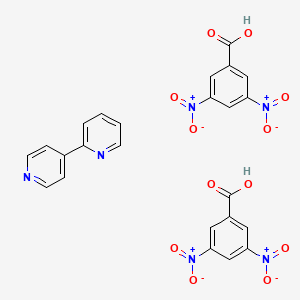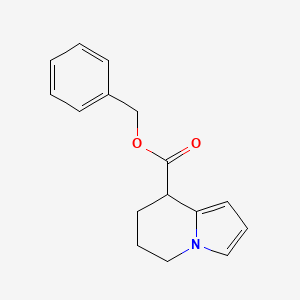phosphanium CAS No. 473721-94-7](/img/structure/B14250395.png)
Bis[2-(naphthalen-2-yl)ethyl](oxo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis2-(naphthalen-2-yl)ethylphosphanium is a chemical compound with the molecular formula C20H15OPThis compound is part of the organophosphorus family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis2-(naphthalen-2-yl)ethylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the addition of P-H to unsaturated compounds, followed by reduction of phosphine oxides . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure stability .
Industrial Production Methods
Industrial production of Bis2-(naphthalen-2-yl)ethylphosphanium involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps to remove any impurities and ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Bis2-(naphthalen-2-yl)ethylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to phosphines.
Substitution: The compound can participate in substitution reactions where the naphthyl groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or rhodium to facilitate the process .
Major Products
The major products formed from these reactions include various phosphine oxides, substituted phosphines, and other organophosphorus compounds .
Scientific Research Applications
Bis2-(naphthalen-2-yl)ethylphosphanium has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis2-(naphthalen-2-yl)ethylphosphanium involves its interaction with molecular targets through its phosphine oxide group. This interaction can influence various biochemical pathways, including those involved in catalysis and protein aggregation . The compound’s ability to form stable complexes with metals makes it a valuable tool in catalysis .
Comparison with Similar Compounds
Similar Compounds
Di(naphthalen-2-yl)phosphine: Similar structure but lacks the oxide group.
Bis(2-naphthyl)phosphine oxide: Another name for the same compound.
2-Naphthol: A precursor in the synthesis of naphthalene-based compounds
Uniqueness
Bis2-(naphthalen-2-yl)ethylphosphanium is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metals and its role in catalysis set it apart from other similar compounds .
Properties
CAS No. |
473721-94-7 |
|---|---|
Molecular Formula |
C24H22OP+ |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
bis(2-naphthalen-2-ylethyl)-oxophosphanium |
InChI |
InChI=1S/C24H22OP/c25-26(15-13-19-9-11-21-5-1-3-7-23(21)17-19)16-14-20-10-12-22-6-2-4-8-24(22)18-20/h1-12,17-18H,13-16H2/q+1 |
InChI Key |
FPLDRQQLMYAWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC[P+](=O)CCC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)



![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)

![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)

